(s)-3-amino-3-phenylpropionic acid (s)-3-amino-3-phenylpropionic acid (S)-3-amino-3-phenylpropanoic acid is an optically active form of 3-amino-3-phenylpropanoic acid having S-configuration. It is an enantiomer of a (R)-3-amino-3-phenylpropanoic acid. It is a tautomer of a (S)-3-ammonio-3-phenylpropanoate.
Brand Name: Vulcanchem
CAS No.: 40856-44-8
VCID: VC20854622
InChI: InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
SMILES: C1=CC=C(C=C1)C(CC(=O)O)N
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

(s)-3-amino-3-phenylpropionic acid

CAS No.: 40856-44-8

Cat. No.: VC20854622

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

(s)-3-amino-3-phenylpropionic acid - 40856-44-8

Specification

Description (S)-3-amino-3-phenylpropanoic acid is an optically active form of 3-amino-3-phenylpropanoic acid having S-configuration. It is an enantiomer of a (R)-3-amino-3-phenylpropanoic acid. It is a tautomer of a (S)-3-ammonio-3-phenylpropanoate.
CAS No. 40856-44-8
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name (3S)-3-amino-3-phenylpropanoic acid
Standard InChI InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
Standard InChI Key UJOYFRCOTPUKAK-QMMMGPOBSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@H](CC(=O)[O-])[NH3+]
SMILES C1=CC=C(C=C1)C(CC(=O)O)N
Canonical SMILES C1=CC=C(C=C1)C(CC(=O)[O-])[NH3+]

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